molecular formula C22H19NO3 B2838871 (4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid CAS No. 380342-08-5

(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

Cat. No. B2838871
M. Wt: 345.398
InChI Key: AMSBESPIMWAFGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N′-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . This might suggest a possible synthetic route for “(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid”.

Scientific Research Applications

Chemiluminescence in Analytical Chemistry

The chemiluminescence of methoxycarbonylphenyl 10-methyl-10λ4-2,7-disubstituted acridine-9-carboxylate derivatives, which are closely related to the compound , has been extensively studied. These derivatives exhibit significant chemiluminescence intensities at pH 7−10 and have been applied in the measurement of hydrogen peroxide, indicating potential applications in analytical chemistry and bioassays for detecting reactive oxygen species or other analytes in complex biological matrices (Nakazono et al., 2020).

Electrochemical Studies and Organic Synthesis

The electrochemical behavior of closely related compounds, such as 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine, suggests that these molecules can undergo significant transformations under various conditions. These transformations include reductions and oxidations leading to different cyclic compounds, which could be explored in the synthesis of new organic molecules with potential pharmacological activities (David et al., 1995).

Anticancer Research

Derivatives of acridine, such as acronycine analogues, have shown cytotoxic activities against murine leukemia cells in vitro. This demonstrates the potential for acridine derivatives in developing new anticancer agents. The research on benzo[c]pyrano[3,2-h]acridin-7-one derivatives and their activities suggests that modifications of the acridine core can lead to significant biological activities, which could be relevant for the compound (Bongui et al., 2005).

Photophysical Properties and Photorelease Mechanisms

The synthesis of fluorescent ester conjugates by coupling carboxylic acids with 9-methylacridine demonstrates the utility of acridine derivatives in creating environment-sensitive fluorophores. These compounds exhibit photophysical properties that are highly sensitive to the polarity, hydrogen-bonding capacity, and pH of their environment. Such characteristics are valuable in designing fluorescent probes for biological imaging and photorelease mechanisms for controlled drug delivery (Jana et al., 2013).

Catalysis and Material Science

Schiff base copper(II) complexes involving methoxyphenylmethylidene derivatives have been studied as efficient and selective catalysts in alcohol oxidation. This showcases the potential of acridine derivatives in catalysis, possibly extending to the synthesis of polymers, fine chemicals, and environmentally friendly catalytic processes (Hazra et al., 2015).

properties

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-26-16-11-9-14(10-12-16)13-15-5-4-7-18-20(22(24)25)17-6-2-3-8-19(17)23-21(15)18/h2-3,6,8-13H,4-5,7H2,1H3,(H,24,25)/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSBESPIMWAFGZ-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxybenzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

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